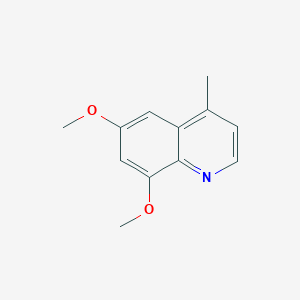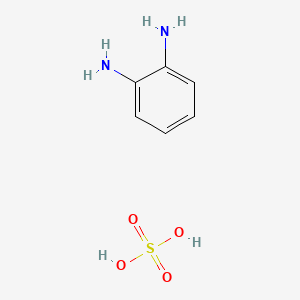![molecular formula C14H19N B1451465 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] CAS No. 864812-75-9](/img/structure/B1451465.png)
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]
Overview
Description
3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] is a chemical compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol It is characterized by a spiro structure, where a naphthalene moiety is fused with a piperidine ring
Mechanism of Action
Mode of Action
A related compound has been shown to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner . This is accompanied by the activation of caspase-9 and -3, which cleave PARP-1 . It also activates caspase-8, which is involved in the extrinsic apoptotic pathway .
Biochemical Pathways
The compound’s effect on mitochondrial membrane potential suggests it may impact pathways related to apoptosis .
Result of Action
A related compound has been shown to cause a loss in the mitochondrial membrane potential, suggesting it may induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method includes the cyclization of naphthalene-1,3-dione with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce more saturated spiro compounds .
Scientific Research Applications
3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]
- Spiro[indoline-3,4’-pyrano[2,3-c]pyridine]
- Spiro[cyclohexane-1,3’-piperidine]
Uniqueness
3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14/h1-2,5,7,15H,3-4,6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWZSFKRLLPFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)







